B1578032 Beta-defensin107A

Beta-defensin107A

Cat. No.: B1578032
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-defensin107A (DEFB107A) is a member of the beta-defensin family, a class of small cationic peptides critical to innate immunity. These peptides are characterized by their six cysteine residues forming three disulfide bonds, which stabilize their conserved β-sheet structure . DEFB107A is encoded by the DEFB107A gene, located in a duplicated genomic cluster on chromosome 8p23. This duplication results in two nearly identical copies, DEFB107A and DEFB107B, arranged in a tail-to-tail orientation . Beta-defensins like DEFB107A are expressed in epithelial and immune cells, where they exhibit broad-spectrum antimicrobial activity against bacteria, viruses, and fungi. Additionally, they modulate immune responses by recruiting dendritic cells and T lymphocytes via chemokine receptors such as CCR6 .

Properties

bioactivity

Antibacterial

sequence

AIHRALICKRMEGHCEAECLTFEAKIGGCRAELAPFCCKNRKKH

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Beta-Defensins

Structural and Genomic Features

Beta-defensins share a conserved three-dimensional structure due to their disulfide-bond framework, despite low sequence similarity . For example:

Compound Gene Location Cysteine Motif Disulfide Bonds Structural Conservation
Beta-defensin107A Chromosome 8p23 6 cysteines 3 bonds High (β-sheet core)
Beta-defensin 2 Chromosome 8p23 6 cysteines 3 bonds High
Beta-defensin 3 Chromosome 20q13 6 cysteines 3 bonds High
Alpha-defensin 1 Chromosome 8p23 6 cysteines 3 bonds Moderate

DEFB107A is unique in its genomic duplication, which may confer functional redundancy or tissue-specific expression compared to non-duplicated defensins like Beta-defensin 3 .

Functional Diversity

Beta-defensins vary in antimicrobial potency, immune modulation, and tissue expression:

Compound Key Functions Known Interactions
This compound Antimicrobial activity (broad spectrum), immune cell recruitment via CCR6? Likely CCR6 (inferred)
Beta-defensin 2 Induces TLR4-dependent CD8+ T cell immunity, active against P. aeruginosa TLR4, CCR6
Beta-defensin 3 Antiviral (e.g., RSV), cytotoxicity dependent on disulfide bonds CCR6, heparan sulfate
Alpha-defensin 1 Neutrophil-mediated pathogen killing, HIV inhibition CCR6, CD4
  • Antimicrobial Specificity: Beta-defensin 3 shows potent activity against respiratory syncytial virus (RSV) by disrupting viral membranes , whereas Beta-defensin 2 is highly effective against Pseudomonas aeruginosa in corneal infections . DEFB107A’s exact microbial targets remain less characterized but are hypothesized to overlap with other beta-defensins due to structural similarity .
  • Immune Signaling : Beta-defensin 2 enhances adaptive immunity by activating TLR4 on dendritic cells , while Beta-defensin 3’s chemotactic activity is linked to heparan sulfate interactions . DEFB107A may share CCR6-mediated chemotaxis, akin to hBD1 .

Expression and Regulation

  • Tissue Specificity : Beta-defensin 2 is highly expressed in the skin and respiratory tract, while Beta-defensin 3 is prominent in oral mucosa . DEFB107A’s expression profile is less documented but likely overlaps with other beta-defensins in mucosal surfaces .
  • Induction Mechanisms : Beta-defensin 2 is upregulated by bacterial lipopolysaccharides (LPS) and cytokines like TNF-α , whereas Beta-defensin 3 is induced by viral pathogens (e.g., influenza) . DEFB107A’s regulatory pathways are uncharacterized but may involve similar inflammatory cues.

Therapeutic Potential

Compound Clinical Applications Challenges
This compound Potential in mucosal vaccines, antimicrobials Limited in vivo studies
Beta-defensin 2 Wound healing, vaccine adjuvants Proteolytic degradation in vivo
Beta-defensin 3 Antiviral therapies, topical microbicides Cytotoxicity at high concentrations

Beta-defensin 2 has been tested as a fusion protein vaccine adjuvant, enhancing CD8+ T cell responses . Beta-defensin 3’s cytotoxicity limits its systemic use but shows promise in topical formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.